Epiandrosteron

Übersicht

Beschreibung

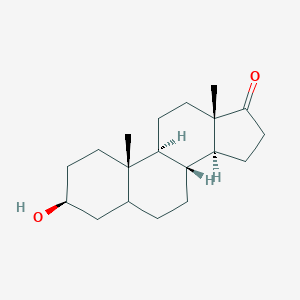

Epiandrosterone, also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). Epiandrosterone was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning from male urine . This compound naturally occurs in most mammals, including pigs, and is produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone (DHEA) .

Wissenschaftliche Forschungsanwendungen

Physiological Effects

Epiandrosterone plays a significant role in various physiological functions:

- Androgenic Effects : It serves as a precursor to dihydrotestosterone, influencing male sexual characteristics, muscle mass, bone density, and libido. Epiandrosterone's conversion to dihydrotestosterone contributes to its androgenic effects, promoting lean muscle growth and enhancing strength .

- Neuroprotective Properties : Research suggests that epiandrosterone may support cognitive function and protect against neurodegenerative diseases .

- Mood Regulation : Epiandrosterone has been implicated in influencing emotional well-being and stress response .

Marker for Testosterone Use

Epiandrosterone has been studied as a potential long-term marker for testosterone abuse in sports. However, its effectiveness varies based on the mode of testosterone administration:

- Transdermal Administration : Epiandrosterone sulfate was found to be less effective than conventional markers for detecting low-dose testosterone applications .

- Intramuscular Administration : It showed greater diagnostic potential but did not significantly extend the detection window compared to conventional target compounds .

- Subcutaneous Administration : The responsiveness of epiandrosterone was dose-dependent, indicating limited utility for low-dose detection .

Inhibition of Glucose-6-Phosphate Dehydrogenase

Epiandrosterone has demonstrated inhibitory effects on glucose-6-phosphate dehydrogenase activity:

- A study synthesized various derivatives of epiandrosterone that inhibited glucose-6-phosphate dehydrogenase in mouse models. This suggests potential therapeutic significance in modulating metabolic pathways .

Cardiovascular Effects

Epiandrosterone has been shown to influence cardiovascular function:

- Research indicated that it inhibits the pentose phosphate pathway and dilates blood vessels, suggesting its potential as a calcium channel antagonist similar to 1,4-dihydropyridine calcium channel blockers . This could have implications for cardiovascular health and treatment strategies.

Case Study 1: Epiandrosterone as a Testosterone Abuse Marker

A study evaluated the effectiveness of epiandrosterone sulfate in detecting testosterone misuse among athletes. The findings indicated that while it could detect higher doses effectively, it was inadequate for low-dose applications commonly used in doping practices . This highlights the need for more reliable markers in anti-doping efforts.

Case Study 2: Neuroprotective Effects in Cognitive Function

In another study assessing neuroprotective properties, epiandrosterone was found to support cognitive functions and potentially mitigate neurodegenerative conditions. This opens avenues for further research into its use as a therapeutic agent for cognitive decline .

Summary of Findings

Wirkmechanismus

- Epiandrosterone is a steroid hormone with weak androgenic activity. It acts as a metabolite of testosterone and dihydrotestosterone (DHT) .

- Epiandrosterone interacts with certain enzymes, including glucose-6-phosphate dehydrogenase (G6PDH). These enzymes may be involved in its mechanism .

- One notable effect is the dilation of blood vessels, leading to increased blood flow. This can result in harder erections and enhanced muscle pump during exercise .

- Epiandrosterone’s impact on pathways is multifaceted. It may influence the pentose phosphate pathway (PPP) by inhibiting G6PDH .

- Absorption : Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA .

- Metabolism : It can also be produced from natural steroids like androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .

- Route of Elimination : Ultimately, it is released into the bloodstream and excreted in urine .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

Epiandrosterone is involved in several biochemical reactions, primarily as a metabolite of dehydroepiandrosterone (DHEA) and testosterone. It is produced by the enzyme 5α-reductase from DHEA and can also be synthesized from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . Epiandrosterone interacts with various enzymes and proteins, including 5α-reductase, 17β-hydroxysteroid dehydrogenase, and 3β-hydroxysteroid dehydrogenase, which are involved in its biosynthesis and metabolism. These interactions are crucial for maintaining the balance of androgenic and estrogenic hormones in the body.

Cellular Effects

Epiandrosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote the uptake of amino acids by cells, leading to increased protein synthesis and muscle growth . Additionally, epiandrosterone minimizes the catabolism of muscle proteins, thereby preserving muscle mass. It also acts as a precursor to estradiol, a female sex hormone, and can influence the hypolipidemic pathways, promoting fat loss . Epiandrosterone’s effects on cell signaling pathways and gene expression are mediated through its interactions with androgen receptors and other nuclear receptors.

Molecular Mechanism

At the molecular level, epiandrosterone exerts its effects through binding interactions with various biomolecules, including androgen receptors and gamma-aminobutyric acid (GABA) receptors . It acts as a negative non-competitive modulator of the GABA/benzodiazepine-receptor complex, influencing neurotransmission and potentially affecting behavior . Epiandrosterone also inhibits the pentose phosphate pathway, leading to vasodilation and improved blood flow . These molecular interactions contribute to its anabolic and androgenic properties, as well as its effects on gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epiandrosterone can change over time due to its stability, degradation, and long-term impact on cellular function. Epiandrosterone is relatively stable under physiological conditions, but its degradation can be influenced by factors such as temperature, pH, and the presence of enzymes . Long-term studies have shown that epiandrosterone can have sustained effects on muscle growth, fat loss, and overall metabolic health . Prolonged exposure to high doses may lead to adverse effects, such as liver damage and hormonal imbalances .

Dosage Effects in Animal Models

The effects of epiandrosterone vary with different dosages in animal models. Studies have shown that low to moderate doses (250-500 mg per day) can promote muscle growth, fat loss, and improved metabolic health . Higher doses may lead to toxic or adverse effects, including liver damage, infertility, and behavioral changes . It is essential to carefully monitor the dosage and duration of epiandrosterone administration to minimize potential risks and maximize its benefits.

Metabolic Pathways

Epiandrosterone is involved in several metabolic pathways, including the biosynthesis of androgens and estrogens. It is produced from DHEA by the enzyme 5α-reductase and can be further metabolized to dihydrotestosterone (DHT) or estradiol . Epiandrosterone also interacts with enzymes such as 17β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, which play crucial roles in its metabolism . These metabolic pathways are essential for maintaining hormonal balance and regulating various physiological processes.

Transport and Distribution

Epiandrosterone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) and albumin, which facilitate its transport in the bloodstream . Within cells, epiandrosterone can interact with intracellular receptors and transporters, influencing its localization and accumulation . These interactions are crucial for its biological activity and effects on cellular function.

Subcellular Localization

Epiandrosterone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules and exerts its effects . The subcellular localization of epiandrosterone is essential for its role in regulating gene expression, cellular metabolism, and other physiological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epiandrosterone can be synthesized from androstenedione through a series of reactions. The process involves:

- 3-carbonyl alkene esterification reaction

- 17-carbonyl ketal protection reaction

- Hydrolysis

- Palladium-carbon catalytic reduction reaction

- Acidic hydrolysis reaction

This method is advantageous due to the rich raw material source, low cost, mild synthesis conditions, and high yield .

Industrial Production Methods: Another method involves using 4-androstenedione as a raw material. This process is suitable for large-scale industrial production due to its low cost and mild reaction conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Epiandrosteron durchläuft verschiedene chemische Reaktionen, darunter:

- Oxidation: Umwandlung in Epiandrosteronsulfat.

- Reduktion: Umwandlung in Androstandiol.

- Substitution: Bildung von Steroid-[17,16-d]pyrimidinen .

Häufige Reagenzien und Bedingungen:

- Oxidation: Verwendet Oxidationsmittel wie Wasserstoffperoxid.

- Reduktion: Nutzt Reduktionsmittel wie Natriumborhydrid.

- Substitution: Beinhaltet Reagenzien wie Pyrimidinderivate .

Hauptprodukte:

- Epiandrosteronsulfat

- Androstandiol

- Steroid-[17,16-d]pyrimidine

Vergleich Mit ähnlichen Verbindungen

- Androsterone

- Androstanediol

- Androstenol

- Androstenone

- Estratetraenol

Uniqueness: Epiandrosterone is unique due to its weak androgenic activity and its role as a metabolite of both testosterone and dihydrotestosterone. Unlike other similar compounds, it has been shown to have specific anticancer properties and is used in the synthesis of steroidal [17,16-d]pyrimidines .

Biologische Aktivität

Epiandrosterone (EpiA), a steroid hormone and a derivative of dehydroepiandrosterone (DHEA), has garnered attention for its diverse biological activities, including its potential roles in hormonal regulation, neurosteroid activity, and anticancer properties. This article synthesizes findings from various studies, emphasizing the biological activity of EpiA through detailed research results, case studies, and data tables.

Overview of Epiandrosterone

Epiandrosterone is primarily produced in the adrenal glands and is involved in the synthesis of androgens and estrogens. It has been studied for its effects on muscle mass, mood enhancement, and as a potential therapeutic agent in various medical conditions.

Hormonal Regulation

EpiA is known to influence gonadal activity and testosterone levels. A study conducted on spotted hyenas demonstrated that fecal levels of epiandrosterone could serve as a reliable indicator of gonadal activity. The study validated an enzyme immunoassay (EIA) for measuring fecal testosterone metabolites (fTM), showing significant increases in fTM following testosterone injections, thus establishing a link between EpiA levels and reproductive health in wildlife .

Neurosteroid Activity

Research indicates that EpiA may function as a neurosteroid, influencing brain activity and potentially affecting mood disorders. In one study, alterations in neurosteroid secretion were linked to antidepressant efficacy, suggesting that EpiA might play a role in modulating mood and cognitive functions. The findings indicated that baseline levels of androsterone (a metabolite of EpiA) increased significantly post-DHEA treatment in patients with midlife depression, highlighting the behavioral relevance of these steroids .

Anticancer Properties

Recent investigations have explored the anticancer potential of novel compounds derived from EpiA. A study synthesized steroidal [17,16-d]pyrimidines from EpiA, which exhibited significant cytotoxicity against various cancer cell lines, including gastric (SGC-7901), lung (A549), and liver (HepG2) cancers. The most promising compounds derived from EpiA demonstrated higher inhibitory activities compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). The IC50 values for these compounds were significantly lower than those for 5-FU, indicating their potential as effective anticancer agents .

Case Study 1: Doping in Sports

Epiandrosterone has been evaluated as a long-term marker for testosterone use in professional sports. A case study involving an athlete who tested positive for EpiA highlighted its role in doping detection. The study analyzed isotopic signatures to differentiate between natural and synthetic steroid use, revealing that EpiA could extend the detection window for testosterone misuse by a factor of 2 to 5 after administration .

Case Study 2: Chronic Widespread Pain

An "omics" investigation into chronic widespread pain identified a genetic variant linked to steroid hormone abnormalities, with Epiandrosterone sulfate (EAS) showing strong inverse associations with pain risk. Lower levels of EAS were correlated with higher risks of chronic pain conditions, suggesting that monitoring EAS could help identify at-risk populations .

Table 1: Cytotoxic Activities of Novel Steroidal Compounds Derived from Epiandrosterone

| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Comparison to 5-FU |

|---|---|---|---|

| 3a | SGC-7901 | 1.07 ± 0.22 | Better |

| 3b | A549 | 0.61 ± 0.19 | Better |

| 3k | HepG2 | 0.51 ± 0.13 | Better |

| - | 5-FU | - | Reference |

Eigenschaften

IUPAC Name |

3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-29-8 | |

| Record name | Isoandrosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.